Pedaliin 6''-acetate
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Overview
Description
Pedaliin 6’'-acetate is a natural flavonoid compound isolated from the plant Dracocephalum tanguticum, which is a member of the Labiatae family. This compound has been identified as one of the major constituents of the plant and exhibits significant biological activities, including antioxidative and cytoprotective effects .
Preparation Methods
Pedaliin 6’‘-acetate can be prepared through a combination of high-speed counter-current chromatography (HSCCC) and semi-preparative high-performance liquid chromatography (SP-HPLC). The process involves the enrichment of the compound from the ethyl acetate extract of Dracocephalum tanguticum, followed by separation and purification using HSCCC and preparative HPLC. This method yields high-purity pedaliin 6’'-acetate .
Chemical Reactions Analysis
Pedaliin 6’'-acetate undergoes various chemical reactions, including:
Scientific Research Applications
Pedaliin 6’'-acetate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their biological activities.
Industry: It is used in the development of natural antioxidant products and supplements.
Mechanism of Action
The mechanism of action of pedaliin 6’'-acetate involves its antioxidative properties, which help in scavenging free radicals and chelating metal ions. This reduces oxidative stress and protects cells from damage. In cardiomyocytes, it mitigates the toxicity induced by doxorubicin by reducing oxidative stress and enhancing cell survival .
Comparison with Similar Compounds
Pedaliin 6’‘-acetate is similar to other flavonoids such as chlorogenic acid and rosmarinic acid, which are also isolated from Dracocephalum tanguticum . pedaliin 6’'-acetate is unique due to its specific antioxidative and cytoprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity . Other similar compounds include:
Chlorogenic acid: Known for its antioxidative and anti-inflammatory properties.
Rosmarinic acid: Exhibits antioxidative, anti-inflammatory, and antimicrobial activities.
Properties
Molecular Formula |
C24H24O13 |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O13/c1-9(25)34-8-17-19(29)21(31)22(32)24(36-17)37-23-16(33-2)7-15-18(20(23)30)13(28)6-14(35-15)10-3-4-11(26)12(27)5-10/h3-7,17,19,21-22,24,26-27,29-32H,8H2,1-2H3/t17-,19-,21+,22-,24+/m1/s1 |
InChI Key |
FCWFMVZRISJKEB-NZXWXYQFSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)O)O)O |
Origin of Product |
United States |
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